2-(Benzyloxy)-4-bromo-1-methoxybenzene
Overview
Description
2-(Benzyloxy)-4-bromo-1-methoxybenzene is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
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Biological Activity
2-(Benzyloxy)-4-bromo-1-methoxybenzene, also known by its chemical formula , is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a benzyloxy substituent on a benzene ring. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : The process often begins with 4-methoxyphenol.
- Protection of Hydroxyl Group : The hydroxyl group is protected using acetylation.
- Bromination : Bromination occurs at the ortho position relative to the protected hydroxyl group.
- Deprotection : After bromination, the acetyl group is hydrolyzed, followed by the introduction of the benzyloxy group using benzyl bromide.
This multi-step synthesis allows for the formation of the desired compound with high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that it may undergo:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, which can lead to various biological effects depending on the substituents involved.
- Oxidative Metabolism : The compound may be metabolized through oxidative pathways, influencing its pharmacokinetics and biological effects .
Pharmacological Studies
Studies have highlighted several potential pharmacological effects:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .
- Anticancer Potential : Some studies have indicated that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis in cancer cells .
- Neuroactivity : There is emerging evidence suggesting that compounds with similar structures may exhibit psychoactive effects, potentially influencing neurotransmitter systems .
Data Table: Summary of Biological Activities
Biological Activity | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Neuroactivity | Potential psychoactive effects |
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In a separate investigation, derivatives of this compound were tested for their ability to induce apoptosis in human cancer cell lines. The results demonstrated that certain analogs could significantly reduce cell viability through apoptotic pathways, indicating promise for further development in cancer therapeutics .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFXGGNLPNBCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565305 | |
Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78504-28-6 | |
Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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